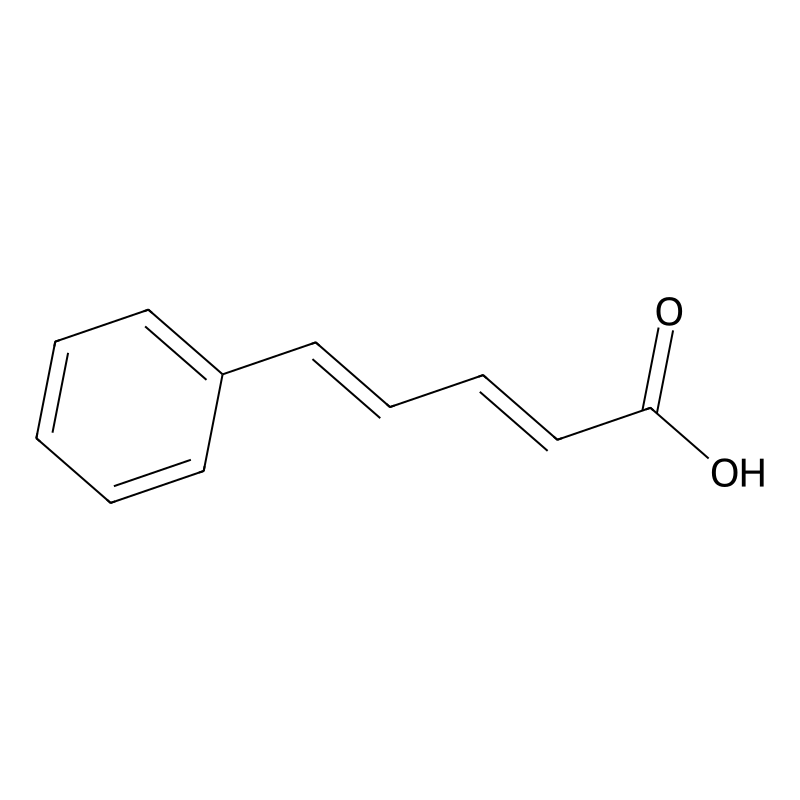5-Phenylpenta-2,4-dienoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
5-Phenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol. This compound is classified as a vinylogous cinnamic acid due to its conjugated diene structure, which is characterized by the presence of two double bonds in a five-carbon chain with a phenyl group attached to the fifth carbon. Its systematic name reflects its structural features, specifically the position of the double bonds (2E,4E) and the phenyl substituent at the 5-position.
- Specific data on the toxicity of 5-Phenylpenta-2,4-dienoic acid is limited. However, as with most organic compounds, it's advisable to handle it with care using appropriate personal protective equipment in a well-ventilated laboratory setting.
Plant Biology and Gravitropism:
5-Phenylpenta-2,4-dienoic acid (5-PPDA) has been studied in the field of plant biology, specifically its effects on gravitropism. This is the plant's ability to grow in response to gravity.
A 2021 study published in Plant Physiology investigated 5-PPDA's role in inhibiting root gravitropism in lettuce seedlings. The research found that 5-PPDA effectively inhibited root bending at low concentrations without affecting overall plant growth []. This suggests that 5-PPDA could be a potential tool for studying the mechanisms of gravitropism in plants.
Potential for Developing Herbicides:
Further research into 5-PPDA's effect on plant growth has explored its potential as a herbicide. A 2022 study published in Pesticidal Science examined the effects of 5-PPDA on various weed species. The study found that 5-PPDA exhibited herbicidal activity against some broadleaf weeds but not against grasses [].
5-Phenylpenta-2,4-dienoic acid is utilized in various fields:
- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing anti-inflammatory and anticancer drugs.
- Material Science: Its photochemical properties make it suitable for applications in polymer chemistry and material synthesis.
- Agriculture: Investigations into its role as a natural herbicide or pesticide are ongoing.
Interaction studies involving 5-Phenylpenta-2,4-dienoic acid have focused on its binding affinity with various enzymes and receptors. These studies aim to elucidate its mechanism of action at the molecular level, particularly concerning its anti-inflammatory and anticancer properties. The compound's ability to interact with DNA and proteins suggests potential implications for drug design and therapeutic applications.
Several compounds share structural similarities with 5-Phenylpenta-2,4-dienoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| (2E)-2-Phenyl-2-propenoic acid | C₉H₈O₂ | 1.00 |
| (2E,4E)-2-Cyano-5-phenylpenta-2,4-dienoic acid | C₁₂H₉NO₂ | 0.94 |
| 3-(4-Hydroxyphenyl)-2-propenoic acid | C₉H₈O₃ | 0.92 |
| Cinnamic acid | C₉H₈O₂ | 0.90 |
Uniqueness
5-Phenylpenta-2,4-dienoic acid stands out due to its unique combination of a phenyl group and a conjugated diene system. This specific arrangement not only influences its chemical reactivity but also enhances its biological activity compared to structurally similar compounds like cinnamic acid or (2E)-2-phenyl-2-propenoic acid.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
38446-98-9
1552-94-9
Wikipedia
(2E,4E)-5-phenylpenta-2,4-dienoic acid








